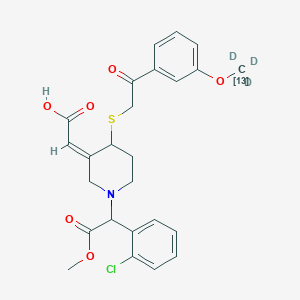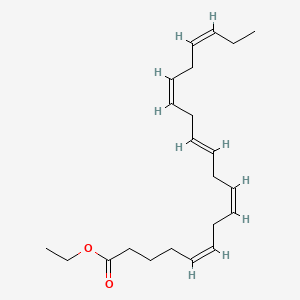![molecular formula C9H6N6 B13856749 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused triazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine typically involves cyclization reactions that form the triazole and pyrimidine rings. One common method is the cyclocondensation of β-carbonyl-substituted compounds with appropriate nitrogen sources under reflux conditions . Another approach involves the use of diazotization-nitrification methods or direct nitration reactions . These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Methods such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields . Additionally, one-pot catalyst-free procedures at room temperature have been implemented for the preparation of functionalized derivatives .
化学反応の分析
Types of Reactions
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized compounds.
科学的研究の応用
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2 . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the signaling pathways essential for cell proliferation and survival, leading to the selective targeting of tumor cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazole-pyrimidine scaffold and exhibits comparable anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole: Known for its functionalized derivatives and biological activities.
Uniqueness
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine stands out due to its specific molecular structure, which allows for unique interactions with biological targets. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.
特性
分子式 |
C9H6N6 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
3-pyrimidin-5-yltriazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H6N6/c1-2-12-9-8(13-14-15(9)3-1)7-4-10-6-11-5-7/h1-6H |
InChIキー |
BEGGQBXPROZWTP-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(N=N2)C3=CN=CN=C3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


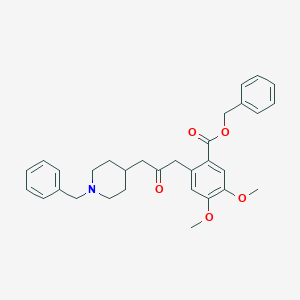

![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
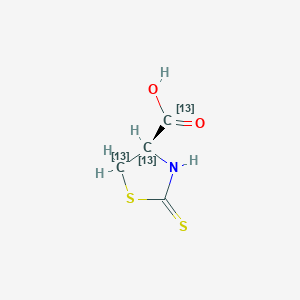
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
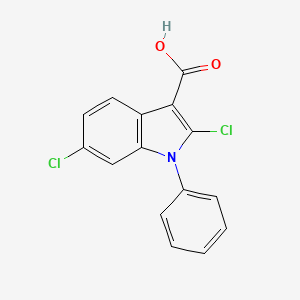
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
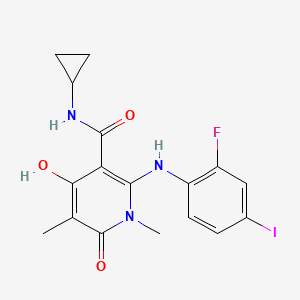
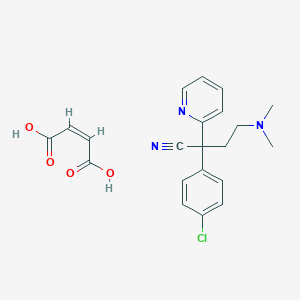
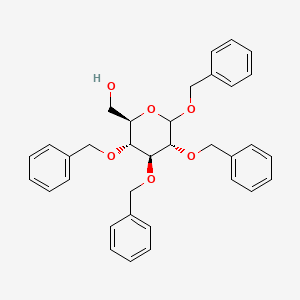
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
